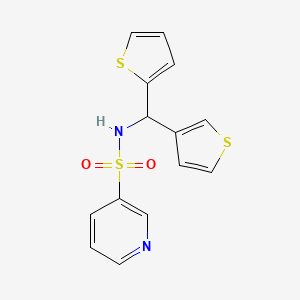![molecular formula C24H21ClN4O4S B2375897 3-(4-chlorobenzamido)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-2-carboxamide CAS No. 1185124-68-8](/img/structure/B2375897.png)
3-(4-chlorobenzamido)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzamido)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazepine ring system and multiple substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzamido)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-2-carboxamide involves multiple steps, starting from readily available starting materials
Formation of Benzoxazepine Ring: The benzoxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative and a suitable electrophile.
Introduction of Substituents: The substituents, including the 2,5-dimethylphenyl group, the isobutyryl(4-methylphenyl)amino group, and the carboxamide group, are introduced through a series of substitution and coupling reactions. These reactions typically require specific reagents and conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzamido)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions, where one substituent is replaced by another. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation of the benzoxazepine ring may lead to the formation of quinone derivatives, while reduction of the carboxamide group may yield amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: In biological research, the compound may be used to investigate its effects on cellular processes, enzyme activity, and protein interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its unique structure may allow it to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzamido)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific context in which the compound is used and the nature of the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-chlorobenzamido)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-2-carboxamide include other benzoxazepine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O4S/c25-17-9-7-16(8-10-17)23(30)29-21-19-3-1-2-4-20(19)28-22(21)24(31)27-14-13-15-5-11-18(12-6-15)34(26,32)33/h1-12,28H,13-14H2,(H,27,31)(H,29,30)(H2,26,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKUXZGFKSQSHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile](/img/structure/B2375815.png)
![N-[(furan-2-yl)methyl]-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2375816.png)



![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2375821.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2375822.png)



![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide](/img/structure/B2375829.png)
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2375832.png)

